Methyl 7-bromo-1-naphthoate
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Overview
Description
“Methyl 7-bromo-1-naphthoate” is a chemical compound with the CAS Number: 93353-67-4 . It has a molecular weight of 265.11 and its IUPAC name is this compound . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H9BrO2/c1-15-12(14)10-4-2-3-8-5-6-9(13)7-11(8)10/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid compound . The compound should be stored in a sealed container in a dry room at normal temperature .Scientific Research Applications
Synthesis and Photophysical Studies
Methyl 7-bromo-1-naphthoate serves as a precursor in the synthesis of various complex molecules. For instance, it is used in the synthesis of photochromic naphthopyrans, a class of compounds that exhibit color change upon exposure to light. The reaction pathways involving 1-naphthol and derivatives under alumina catalysis highlight the role of this compound in generating photochromic compounds and merocyanines, a type of dye with potential applications in optical data storage and photodynamic therapy (Gabbutt et al., 2003).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, derivatives of this compound have been explored for their pharmacological potential. The compound's derivatives are investigated for various bioactivities, such as anticancer, antibacterial, and antifungal properties. For example, research on naphthoquinone derivatives, which can be synthesized from this compound, demonstrates significant bioactivity, including anticancer and antimalarial effects, suggesting its utility in developing new therapeutic agents (Klinchan et al., 2016).
Organic Synthesis and Material Science
This compound is also pivotal in the field of organic synthesis and material science, contributing to the development of novel compounds with unique physical properties. For instance, the synthesis of fluorescent models of cholesterol utilizing bromonaphthylamines derived from this compound showcases its application in creating fluorescent probes for biological studies and material sciences (Lopez & Abelt, 2012).
Catalysis and Green Chemistry
The compound finds use in catalysis, where its derivatives facilitate the formation of C–C and C–S bonds through excited state proton transfer, a method that exemplifies the principles of green chemistry by offering a more sustainable approach to chemical synthesis (Strada et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
methyl 7-bromonaphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-15-12(14)10-4-2-3-8-5-6-9(13)7-11(8)10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZPVWDBENUTLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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